The compound is synthesized through hydrolytic polycondensation processes involving trialkoxysilanes. It is primarily used in various applications, including surface treatments, coatings, and the production of silica-based materials. Its unique structure allows it to form stable siloxane networks upon hydrolysis, making it valuable in material science and engineering applications.
The synthesis of 1,1-bis(triethoxysilyl)ethane typically involves the following steps:
For instance, one study describes a method where 4.90 g of mercaptopropyl(trimethoxy)silane was mixed with 8.85 g of bis(triethoxysilyl)ethane under nitrogen flow, followed by controlled addition of methanol and hydrochloric acid as a catalyst .
The molecular structure of 1,1-bis(triethoxysilyl)ethane consists of two triethoxysilyl groups attached to an ethane backbone. Each silicon atom is bonded to three ethoxy groups and one ethylene bridge:
The structural formula can be represented as:
The primary chemical reactions involving 1,1-bis(triethoxysilyl)ethane include:
These reactions are essential for creating silicate networks that enhance mechanical properties and chemical stability.
The mechanism by which 1,1-bis(triethoxysilyl)ethane functions as a coupling agent involves:
The presence of multiple ethoxy groups enhances its reactivity and ability to form cross-linked structures upon curing or drying.
Key physical and chemical properties include:
These properties make it suitable for use in various industrial applications where thermal resistance and adhesion are critical.
1,1-Bis(triethoxysilyl)ethane has diverse applications across several fields:
1,1-Bis(triethoxysilyl)ethane (CAS Registry Number: 16068-36-3) is systematically named as triethoxy(1-triethoxysilylethyl)silane according to IUPAC nomenclature. Its molecular formula is C₁₄H₃₄O₆Si₂, with a molecular weight of 354.59 grams per mole. The structural features include:
CCO[Si](C(C)[Si](OCC)(OCC)OCC)(OCC)OCC
) and InChIKey (FOQJQXVUMYLJSU-UHFFFAOYSA-N
) provide unambiguous representations of its connectivity [1] [2]. The development of 1,1-bis(triethoxysilyl)ethane emerged from efforts to address limitations in pure silica materials. Key milestones include:
As a bridged silsesquioxane precursor, 1,1-bis(triethoxysilyl)ethane serves two critical functions:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0